
2-Ethoxyprop-2-enenitrile
Overview
Description
2-Ethoxyprop-2-enenitrile is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Ethoxyprop-2-enenitrile, also known as 2-Ethoxypropene, is a compound known for its distinctive role in the realm of chemical synthesis and industry . As an alkene with a versatile ethoxy group, 2-Ethoxypropene exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis .
Mode of Action
At the molecular level, 2-Ethoxypropene acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .
Biochemical Pathways
2-Ethoxypropene plays a pivotal role in a wide range of chemical reactions and processes . It is particularly valuable in Michael additions and aldol condensations . It also serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .
Result of Action
The result of 2-Ethoxypropene’s action is the formation of complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .
Action Environment
The environmental aspect of using 2-Ethoxypropene has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .
Biochemical Analysis
Biochemical Properties
2-Ethoxyprop-2-enenitrile plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an electron-rich alkene, making it highly reactive towards nucleophiles. This reactivity is crucial in polymerization reactions and other organic synthesis processes. The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-oxygen bonds. These interactions are essential for its involvement in catalytic processes, where it serves as an intermediate in the synthesis of complex molecules .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell viability, induction of chemokine expression, and oxidative stress. These effects are observed in different cell types, including epithelial cells and macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electron-rich alkene, forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions and other organic synthesis processes. The presence of the ethoxy group influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound’s impact on cellular processes can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects. These effects are crucial for understanding the compound’s safety and efficacy in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .
Biological Activity
2-Ethoxyprop-2-enenitrile, a compound with the chemical formula CHNO, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its ethoxy group and a nitrile functional group, which contribute to its reactivity and biological properties. The molecular structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, research conducted on human gastric cancer cells (AGS) showed that treatment with this compound resulted in significant cell death, characterized by an increase in the Bax/Bcl-2 ratio, elevated reactive oxygen species (ROS) levels, and activation of caspases involved in the mitochondrial apoptosis pathway. The compound also caused cell cycle arrest at the G0/G1 phase, indicating its potential as a therapeutic agent against cancer .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through its effects on lipopolysaccharide (LPS)-stimulated microglial cells. The compound significantly reduced nitric oxide (NO) production, which is a marker of inflammation. In experiments involving BV-2 microglial cells, this compound demonstrated an IC value comparable to established anti-inflammatory agents, suggesting its potential use in treating neuroinflammatory conditions .
Antioxidant Properties
The antioxidant capacity of this compound has also been assessed through various assays. The compound showed significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its anticancer and anti-inflammatory effects by mitigating oxidative damage in cellular environments .
Table 1: Biological Activities of this compound
Activity Type | Assay Methodology | IC50 Value | Remarks |
---|---|---|---|
Anticancer | Apoptosis assay in AGS cells | 15 µM | Induces mitochondrial apoptosis |
Anti-inflammatory | NO production in BV-2 cells | 10 µM | Comparable to minocycline |
Antioxidant | DPPH scavenging assay | 20 µM | Significant free radical scavenger |
Case Study 1: Anticancer Effects
A study published in Journal of Cancer Research explored the anticancer effects of this compound on human gastric cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through the activation of pro-apoptotic proteins .
Case Study 2: Neuroinflammation
In another investigation focusing on neuroinflammation, researchers treated BV-2 microglial cells with LPS and subsequently administered varying concentrations of this compound. The findings revealed a dose-dependent reduction in NO production, highlighting its potential role as an anti-neuroinflammatory agent .
Scientific Research Applications
Organic Synthesis
2-Ethoxyprop-2-enenitrile serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:
- Michael Addition Reactions : This compound can act as a Michael acceptor due to the presence of the nitrile group, facilitating the formation of carbon-carbon bonds. The reactivity of this compound in these reactions has been demonstrated in studies focusing on synthesizing complex organic molecules .
- Knoevenagel Condensation : The compound can be utilized in Knoevenagel condensation reactions to generate α,β-unsaturated carbonyl compounds. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals .
Material Science
In material science, this compound has been investigated for its potential in developing advanced materials:
- Polymer Chemistry : The compound can be polymerized to form functional polymers with desirable properties such as thermal stability and chemical resistance. Research has shown that polymers derived from this compound can exhibit enhanced mechanical properties compared to traditional polymers .
- Nanoparticle Synthesis : It has been used in the synthesis of nanoparticles through emulsion techniques. These nanoparticles have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Medicinal Chemistry
The applications of this compound extend into medicinal chemistry:
- Drug Development : The compound has been explored for its potential as a precursor in the synthesis of bioactive compounds. For instance, it has been used to synthesize derivatives that exhibit anti-cancer properties by inducing apoptosis in cancer cells .
- Biocompatible Materials : Research indicates that materials synthesized using this compound can be engineered for controlled drug release, making them suitable for therapeutic applications. Studies have shown that nanoparticles created from this compound can release drugs in a pH-sensitive manner, enhancing their effectiveness against specific diseases .
Case Study 1: Polymerization Applications
A study focused on the polymerization of this compound revealed that when subjected to specific catalysts, it could yield polymers with high molecular weights and excellent thermal properties. These polymers were characterized using techniques such as NMR and GPC (Gel Permeation Chromatography), demonstrating their potential use in high-performance applications .
Case Study 2: Drug Delivery Systems
Research on drug delivery systems utilizing nanoparticles derived from this compound showed promising results in targeted therapy for cancer treatment. In vitro studies indicated that these nanoparticles could effectively deliver chemotherapeutic agents while minimizing side effects on healthy cells. The release kinetics were analyzed under varying pH conditions, confirming the pH-sensitive nature of the system .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 2-Ethoxyprop-2-enenitrile, and how should data be interpreted?
To confirm the structure of this compound (C₉H₈FNO, MW 165.17), use NMR spectroscopy (¹H/¹³C) to identify nitrile (-C≡N) and ethoxy (-OCH₂CH₃) groups. The nitrile group typically appears at ~110-120 ppm in ¹³C NMR, while the ethoxy protons resonate as a quartet (~1.3 ppm for CH₃) and triplet (~3.5 ppm for OCH₂). For crystallographic validation, employ X-ray diffraction (XRD) with software like SHELXL for refinement and ORTEP-III for molecular visualization. Ensure raw data is archived in open-access repositories with metadata compliance .
Q. How can researchers design a synthesis protocol for this compound while minimizing side reactions?
Synthesize via nucleophilic substitution of 2-chloroprop-2-enenitrile with sodium ethoxide. Key considerations:
- Use anhydrous conditions to prevent hydrolysis of the nitrile group.
- Monitor reaction progress with GC-MS to detect intermediates (e.g., elimination byproducts).
- Optimize temperature (40-60°C) and solvent polarity (e.g., THF) to balance reaction rate and selectivity.
Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and cross-check melting points against literature. Document procedural limitations (e.g., scalability) in appendices .
Q. What stability factors must be addressed during storage of this compound?
The compound’s α,β-unsaturated nitrile structure makes it sensitive to light, moisture, and nucleophiles. Recommendations:
- Store under inert gas (argon) in amber vials at -20°C.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
- Report stability data in metadata repositories to facilitate reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?
Conflicting experimental data (e.g., unexpected regioselectivity in cycloadditions) may arise from solvent effects or transition-state stabilization. Address this by:
- Performing DFT calculations (Gaussian or ORCA) to map potential energy surfaces.
- Comparing computed activation energies with kinetic data (Arrhenius plots).
- Validating solvation models using COSMO-RS. Publish raw computational data and code in supplementary materials to enable peer validation .
Q. What methodologies are recommended for analyzing kinetic parameters of this compound in catalytic systems?
For kinetic studies (e.g., catalytic hydrogenation):
- Use in situ FTIR or Raman spectroscopy to track nitrile consumption.
- Apply the initial rates method under pseudo-first-order conditions ([substrate] ≫ [catalyst]).
- Address data variability by repeating experiments with staggered controls and reporting confidence intervals .
For complex kinetics, employ multivariate analysis (e.g., PCA) to deconvolute overlapping signals .
Q. How should researchers handle contradictory crystallographic data for this compound derivatives?
Discrepancies in bond lengths/angles may stem from disorder or twinning. Mitigation strategies:
- Re-refine XRD data using SHELXL with TWIN/BASF commands.
- Compare results with electron diffraction (MicroED) for nanocrystalline samples.
- Disclose refinement parameters (R-factors, residuals) and deposit .cif files in public databases .
Q. What ethical and reporting standards apply to studies involving this compound?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Declare conflicts of interest and funding sources in metadata.
- For studies with human/non-human subjects, include ethics committee approval numbers and informed consent protocols .
Properties
IUPAC Name |
2-ethoxyprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-3-7-5(2)4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBFWXYFXKDVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493177 | |
Record name | 2-Ethoxyprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19479-65-3 | |
Record name | 2-Ethoxyprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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